molecular formula C4HF3N2O2 B12850013 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde CAS No. 2097068-71-6

5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde

Cat. No.: B12850013
CAS No.: 2097068-71-6
M. Wt: 166.06 g/mol
InChI Key: FBMAWNWCDALKPZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) and an oxadiazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group imparts distinct electronic properties, making the compound valuable in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with nitriles in the presence of an oxidizing agent can yield the oxadiazole ring . The trifluoromethyl group can then be introduced using reagents such as trifluoromethyl iodide (CF3I) under photoredox catalysis .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for precise control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1,2,4-triazole-3-carbaldehyde
  • 5-(Trifluoromethyl)-1,2,4-thiadiazole-3-carbaldehyde
  • 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-methanol

Uniqueness

Compared to similar compounds, 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde is unique due to its specific combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct electronic properties and reactivity, making it particularly valuable in the design of bioactive molecules and advanced materials .

Properties

CAS No.

2097068-71-6

Molecular Formula

C4HF3N2O2

Molecular Weight

166.06 g/mol

IUPAC Name

5-(trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde

InChI

InChI=1S/C4HF3N2O2/c5-4(6,7)3-8-2(1-10)9-11-3/h1H

InChI Key

FBMAWNWCDALKPZ-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NOC(=N1)C(F)(F)F

Origin of Product

United States

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